H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH
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Overview
Description
The compound H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH is a peptide consisting of 16 amino acids. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tryptophan and tyrosine.
Reduction: Disulfide bonds in cysteine residues can be reduced.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various amino acid derivatives.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Peptides like H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules.
Biology: Studied for their roles in cellular signaling and protein interactions.
Medicine: Potential therapeutic agents for diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of peptides like H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH involves binding to specific receptors or interacting with target proteins. This interaction can trigger a cascade of cellular events, leading to the desired biological effect. The exact molecular targets and pathways depend on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln
Uniqueness
The uniqueness of H-Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg-OH lies in its specific sequence, which determines its biological activity and potential applications. Differences in amino acid composition and sequence can significantly alter a peptide’s properties and functions.
Properties
Molecular Formula |
C97H135N23O24 |
---|---|
Molecular Weight |
2007.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C97H135N23O24/c1-52(2)39-70(87(134)109-68(34-35-80(101)126)85(132)107-66(23-12-14-36-98)83(130)113-72(41-54-17-6-5-7-18-54)90(137)120-79(51-123)95(142)117-75(44-57-47-105-64-21-10-8-19-61(57)64)91(138)110-69(96(143)144)25-16-38-104-97(102)103)111-88(135)73(42-55-26-30-59(124)31-27-55)114-92(139)76(45-58-48-106-65-22-11-9-20-62(58)65)116-89(136)74(43-56-28-32-60(125)33-29-56)115-94(141)78(50-122)119-84(131)67(24-13-15-37-99)108-86(133)71(40-53(3)4)112-93(140)77(49-121)118-82(129)63(100)46-81(127)128/h5-11,17-22,26-33,47-48,52-53,63,66-79,105-106,121-125H,12-16,23-25,34-46,49-51,98-100H2,1-4H3,(H2,101,126)(H,107,132)(H,108,133)(H,109,134)(H,110,138)(H,111,135)(H,112,140)(H,113,130)(H,114,139)(H,115,141)(H,116,136)(H,117,142)(H,118,129)(H,119,131)(H,120,137)(H,127,128)(H,143,144)(H4,102,103,104)/t63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1 |
InChI Key |
VTUXBFWQFLTFMF-LLZZNUKMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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